Cas no 287192-99-8 (tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate)
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (R)-tert-butyl 3-ethynylpiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl esteR, (3R)-
- SB13862
- tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
- tert-Butyl (R)-3-ethynylpiperidine-1-carboxylate
- SCHEMBL5553211
- (3R)-3-Ethynyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- AKOS037644451
- P16875
- MFCD17676499
- (3R)-1-Boc-3-ethynylpiperidine
- DB-362370
- CS-0079116
- AS-53683
- 1-Piperidinecarboxylicacid,3-ethynyl-,1,1-dimethylethylesteR,(3R)-
- 287192-99-8
-
- MDL: MFCD17676499
- Inchi: 1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
- InChI Key: IJHRDEPFBAXIMW-JTQLQIEISA-N
- SMILES: O(C(N1CCC[C@H](C#C)C1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 209.141578849g/mol
- Monoisotopic Mass: 209.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 2
Experimental Properties
- Color/Form: NA
- Density: 1.0±0.1 g/cm3
- Boiling Point: 269.6±29.0 °C at 760 mmHg
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0805-100MG |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 100MG |
¥ 884.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0805-250MG |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 250MG |
¥ 1,412.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0805-500MG |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 500MG |
¥ 2,349.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0805-1G |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 1g |
¥ 3,517.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0805-5G |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 5g |
¥ 10,553.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0805-10G |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 10g |
¥ 17,589.00 | 2023-04-13 | |
| abcr | AB486521-250 mg |
(3R)-3-Ethynyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
287192-99-8 | 250mg |
€844.20 | 2023-06-15 | ||
| eNovation Chemicals LLC | Y1317672-100mg |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 100mg |
$105 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317672-250MG |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 250mg |
$195 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317672-500MG |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
287192-99-8 | 97% | 500mg |
$320 | 2024-07-21 |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Suppliers
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate
Introduction to Tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS No. 287192-99-8)
Tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 287192-99-8, represents a novel scaffold with potential applications in the development of bioactive molecules. Its unique structural features, particularly the presence of a tert-butyl group and an ethynyl substituent on a piperidine ring, make it an intriguing candidate for further exploration in drug discovery.
The piperidine core is a well-documented motif in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to enhance metabolic stability and binding affinity. The stereochemical configuration at the 3-position, specifically the (3R)-isomer, adds another layer of complexity and specificity, which is critical for optimizing pharmacological properties. The tert-butyl group contributes to lipophilicity and steric hindrance, while the ethynyl moiety provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in exploring piperidine derivatives for their potential as pharmacological tools. Studies have demonstrated that modifications at the 3-position of the piperidine ring can significantly influence receptor binding and pharmacokinetic profiles. The enantiomeric purity of (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate is particularly noteworthy, as it ensures minimal interference from its stereoisomer, which could otherwise lead to off-target effects or reduced efficacy.
One of the most compelling aspects of this compound is its potential utility in the synthesis of novel therapeutic agents. The ethynyl group serves as an excellent precursor for introducing diverse functional groups through transition-metal-catalyzed reactions, such as Sonogashira coupling and Buchwald-Hartwig amination. These reactions allow for the construction of biaryl structures or nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. Furthermore, the tert-butyl group can be used to stabilize reactive intermediates or to modulate solubility and bioavailability.
The pharmaceutical industry has increasingly recognized the importance of stereochemistry in drug design. The precise stereochemical arrangement of (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate ensures that subsequent derivatives will retain this crucial chiral information, which is often essential for achieving desired pharmacological outcomes. This level of control over stereochemistry is particularly valuable in the development of drugs targeting enzymes or receptors with high stereospecificity.
Recent advances in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient production of complex piperidine derivatives, including those with multiple stereocenters like (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate. These methods not only improve yield but also enhance scalability, making it more feasible to conduct large-scale screenings and lead optimization studies.
The potential applications of this compound extend beyond traditional small-molecule drug discovery. Researchers are exploring its utility in fragment-based drug design, where small organic molecules are used as starting points for developing new therapeutics. The structural features of (3R)-tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate, including its rigid piperidine core and versatile substituents, make it an ideal candidate for generating libraries of diverse compounds for high-throughput screening.
In conclusion, tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS No. 287192-99-8) represents a promising scaffold with significant potential in pharmaceutical research. Its unique structural attributes, combined with recent advancements in synthetic chemistry and drug discovery methodologies, position it as a valuable tool for developing novel bioactive molecules. As research in this area continues to evolve, it is likely that compounds like this will play an increasingly important role in addressing unmet medical needs.
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